2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride
Overview
Description
2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2. It has a molecular weight of 155.62 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H13NO2.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Viscosity Studies in Aqueous Solutions
Research by Chenlo et al. (2002) examined the kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropan-1-ol hydrochloride (AMP-HCl). The study measured viscosity in various concentrations and temperatures, providing empirical equations to correlate viscosity data with concentration and temperature (Chenlo et al., 2002).
Antimalarial Activity
D’hooghe et al. (2011) synthesized a variety of 2-amino-3-arylpropan-1-ols, including 2-amino-3-methoxypropan-1-ols, to evaluate their antimalarial activity. While most compounds showed weak antiplasmodial activity, some demonstrated moderate activity against Plasmodium falciparum (D’hooghe et al., 2011).
Biofuel Production
Bastian et al. (2011) investigated the production of 2-methylpropan-1-ol (isobutanol), a biofuel candidate, through a modified amino acid pathway in Escherichia coli. The study focused on overcoming cofactor imbalance in anaerobic conditions, contributing to biofuel research (Bastian et al., 2011).
Antimicrobial and Anticoccidial Activity
Georgiadis (1976) reported on the synthesis of compounds including 2-amino-3-methoxypropan-1-ols and their subsequent evaluation for antimicrobial and anticoccidial activities. The study highlighted specific compounds with significant activity against Eimeria tenella in chickens (Georgiadis, 1976).
Copper(II) Complex Formation
Morgan and Curtis (1980) explored the formation of compounds with 2-amino-3-methoxypropan-1-ols and copper(II), revealing insights into the formation of tridentate ligands and magnetic susceptibility properties (Morgan & Curtis, 1980).
Optical Resolutions in Synthesis
Shiraiwa et al. (2006) conducted a study on the optical resolution of 2-amino-3-hydroxy-3-phenylpropanoic acid, a structurally similar compound, using 2-amino-3-methoxypropan-1-ol hydrochloride in the process. This research contributes to the field of chiral synthesis (Shiraiwa et al., 2006).
Pharmacokinetics and Drug Development
Walczak (2014) developed a sensitive LC-MS/MS method for the quantification of aminopropan-2-ol derivatives, which has applications in studying the pharmacokinetics of various drugs including those structurally related to 2-amino-3-methoxypropan-1-ol hydrochloride (Walczak, 2014).
Cancer Research
Pavitha et al. (2017) synthesized a compound related to 2-amino-3-methoxypropan-1-ols and investigated its anti-cancer properties, including molecular docking studies and spectroscopic analysis (Pavitha et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to aminomethyl propanol (amp), which is known to interact with various organic compounds and serve as a useful buffer .
Mode of Action
Its structural analog, amp, is known to interact with acyl chlorides to form oxazolines . This suggests that 2-Amino-3-methoxy-2-methylpropan-1-ol hydrochloride might also interact with similar compounds in a comparable manner.
Biochemical Pathways
Amp, a structurally similar compound, is known to be a precursor to oxazolines via its reaction with acyl chlorides . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
AMP is known to be soluble in water , which suggests that this compound might also be water-soluble, potentially affecting its bioavailability.
Result of Action
Its structural analog, amp, is known to be a useful buffer and a precursor to numerous other organic compounds . This suggests that this compound might also have similar effects.
properties
IUPAC Name |
2-amino-3-methoxy-2-methylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(6,3-7)4-8-2;/h7H,3-4,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPPCYYMMYCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(COC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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